molecular formula C18H22N4O B6944368 N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B6944368
M. Wt: 310.4 g/mol
InChI Key: AXVIAYYHJOSDEJ-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-3-17-19-11-15(12-20-17)21-18(23)22-9-5-8-16(22)14-7-4-6-13(2)10-14/h4,6-7,10-12,16H,3,5,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIAYYHJOSDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)N2CCCC2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Ethylation: The pyrimidine ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed via a cyclization reaction involving a suitable amine and a ketone.

    Coupling Reaction: The final step involves coupling the ethylated pyrimidine ring with the pyrrolidine ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide
  • N-(2-ethylpyrimidin-5-yl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
  • N-(2-ethylpyrimidin-5-yl)-2-(3-chlorophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(2-ethylpyrimidin-5-yl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrimidine and pyrrolidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

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